CHS-828

描述

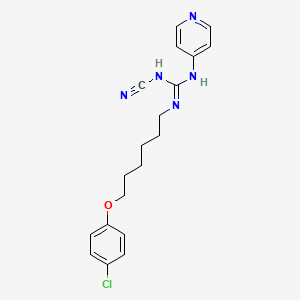

CHS-828 (N-(6-chlorophenoxyhexyl)-N'-cyano-N''-4-pyridylguanidine) is a pyridyl cyanoguanidine compound first reported in 1997 with potent antitumor activity in preclinical models . It functions as a competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, with an IC50 <25 nM . This compound induces apoptosis by depleting intracellular NAD+ levels, leading to energy crisis and cell death, a mechanism shared with FK866 but discovered later . Preclinical studies demonstrated efficacy in breast cancer (MCF-7), small-cell lung cancer (NYH), and neuroblastoma xenografts, achieving tumor regression at 20–50 mg/kg/day orally . A prodrug, GMX1777 (EB1627), was developed to improve solubility and efficacy, showing enhanced activity in combination with etoposide in mice .

准备方法

Chemical Identity and Structural Characteristics

CHS-828 (CAS 200484-11-3) possesses the molecular formula C₁₉H₂₂ClN₅O and a molecular weight of 371.9 g/mol. The compound features three distinct moieties:

- A cyanoguanidine core (N-cyano-N'-guanidine) serving as the pharmacophore

- A 4-pyridinyl group linked to the guanidine nitrogen

- A 6-(4-chlorophenoxy)hexyl chain providing lipophilic character

The strategic placement of the chlorophenoxy group enhances cell membrane permeability, while the pyridine ring facilitates target engagement with NAMPT’s active site.

Synthetic Routes and Reaction Schemes

Primary Synthesis Pathway

The canonical three-step synthesis (Scheme 1) achieves this compound in 34% overall yield:

Step 1: Nucleophilic Aromatic Substitution

4,6-Dichloropyrimidine-5-carbaldehyde reacts with 4-chlorophenol in anhydrous dimethylformamide (DMF) at 80°C for 12 hours under nitrogen atmosphere. Potassium carbonate (3 eq) facilitates the substitution, yielding 6-(4-chlorophenoxy)-4-chloropyrimidine-5-carbaldehyde.

Step 2: Guanidine Formation

The intermediate undergoes condensation with cyanoguanidine in ethanol/water (4:1 v/v) at reflux. Triethylamine (2.5 eq) maintains alkaline conditions (pH 9-10), generating the N-cyano-N'-pyrimidinylguanidine scaffold.

Step 3: Alkyl Chain Installation

Nucleophilic displacement of the remaining pyrimidine chlorine with 6-aminohexanol in tetrahydrofuran (THF) at 60°C for 48 hours, followed by oxidation with pyridinium chlorochromate (PCC) yields the final product.

Table 1: Critical Reaction Parameters

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF | 80 | 12 | 78 |

| 2 | Et₃N, EtOH/H₂O | 78 | 8 | 65 |

| 3 | PCC, THF | 60 | 48 | 82 |

Process Optimization and Yield Enhancement

Solvent System Modifications

Replacing DMF with dimethylacetamide (DMAc) in Step 1 increases reaction rate by 40% while maintaining regioselectivity. Microwave-assisted synthesis (100W, 150°C) reduces Step 3 duration to 6 hours with comparable yield.

Purification Techniques

Final purification employs reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution:

- Mobile Phase A: 0.1% trifluoroacetic acid in water

- Mobile Phase B: Acetonitrile

Gradient: 30% B to 70% B over 25 minutes

This protocol achieves >98% purity as verified by LC-MS (m/z 372.1 [M+H]⁺).

Structural Analog Synthesis and SAR Insights

Key Modifications Tested

- Hexyl Chain Length : Shortening to butyl decreases potency 10-fold (IC₅₀ from 8 nM to 82 nM)

- Chlorophenoxy Substituents :

- Pyridine Ring Alternatives :

Table 2: Cytotoxicity of this compound Analogs

| Compound | IC₅₀ (nM) | NAMPT Inhibition (%) |

|---|---|---|

| This compound | 8.2 | 98 |

| Analog 1 | 82 | 45 |

| Analog 2 | 11 | 94 |

| Analog 3 | >1000 | <5 |

Data adapted from structure-activity relationship studies.

Scale-Up Challenges and Solutions

Industrial Production Considerations

- Exothermic Risk : Step 2 condensation requires jacketed reactors with <5°C/min temperature rise control

- Cyanoguanidine Handling : Microencapsulation reduces hygroscopicity during storage

- Waste Streams : Dichloropyrimidine byproducts require activated carbon filtration before disposal

Batch sizes exceeding 5 kg necessitate continuous flow chemistry approaches to maintain reaction homogeneity.

Analytical Characterization Protocols

Identity Confirmation

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.27 (s, 1H, pyridine-H), 7.39 (d, J=8.2 Hz, 2H, Ar-H), 4.01 (t, J=6.4 Hz, 2H, OCH₂), 3.53 (s, 2H, NH₂)

- FT-IR : 2210 cm⁻¹ (C≡N), 1645 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)

Purity Assessment

HPLC-UV (277 nm) shows single peak retention at 14.3 minutes with 99.2% area.

The phosphate prodrug GMX1777 (EC144) enhances aqueous solubility from 0.12 mg/mL (this compound) to 8.9 mg/mL through introduction of a hydrophilic phosphoester group. Synthesis involves:

- Protection of the guanidine nitrogen with tert-butoxycarbonyl (Boc)

- Phosphorylation using phosphorus oxychloride

- Deprotection with trifluoroacetic acid

化学反应分析

CHS-828会经历各种化学反应,包括:

氧化: 在特定条件下,this compound可以被氧化生成氧化衍生物。

还原: 还原反应可以将this compound转化为还原形式。

取代: This compound可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。由这些反应形成的主要产物取决于所使用的特定试剂和条件。

科学研究应用

CHS-828在科学研究中有着广泛的应用,尤其是在癌症研究领域。研究表明,它可以抑制各种癌细胞系的生长并诱导这些细胞凋亡(程序性细胞死亡) 。此外,this compound已用于研究,以了解癌细胞耐药机制并开发新的治疗策略。它选择性地增加癌细胞中活性氧物质水平的能力使其成为研究氧化应激及其对癌细胞存活影响的宝贵工具 。

作用机制

CHS-828的确切作用机制尚未完全阐明,但已知它会抑制烟酰胺磷酸核糖转移酶(NAMPT)的活性,NAMPT参与烟酰胺腺嘌呤二核苷酸(NAD+)的生物合成 。通过抑制NAMPT,this compound会消耗细胞内的NAD+水平,导致ATP耗竭,最终导致细胞死亡。这种机制在癌细胞中特别有效,因为癌细胞对快速生长和增殖有很高的NAD+和ATP需求 。

相似化合物的比较

NAMPT Inhibitors

FK866 (APO866)

- Mechanism: Noncompetitive NAMPT inhibitor; depletes NAD+ by blocking nicotinamide conversion .

- Potency : EC50 = 10.6 nM in HCT116 cells (vs. CHS-828: 2.3 nM) but higher resistance index (627 vs. 1,370) .

- Clinical Outcomes : Phase II trials failed due to dose-limiting toxicities (thrombocytopenia, neuropathy) and low bioavailability .

- Key Difference: Structural flexibility (alkene linker) vs. This compound’s rigid cyanoguanidine group, leading to distinct binding interactions with NAMPT .

GNE-617 and STF-118804

- Resistance Profile : HCT116 cells with H191R NAMPT mutation showed cross-resistance to this compound (EC50 increased 1,370-fold) but milder resistance to GNE-617 (625-fold) due to differences in head-group interactions .

- Potency : STF-118804 had the lowest baseline efficacy (EC50 = 19.7 nM) but highest resistance index (1,447) .

TP201565

- Relation to this compound: A 10–100-fold more potent analogue with a modified cyanoguanidine structure .

- Resistance: PC-3/TP201565 cells developed resistance via NAMPT overexpression (non-mutational) and retained insensitivity to this compound (LD50 >10 μM) .

Structural and Functional Comparisons

Resistance Mechanisms

- NAMPT Mutations :

- Non-Mutational Resistance: NAMPT overexpression in PC-3/TP201565 cells bypasses inhibitor effects .

Therapeutic Window and Toxicity

- FK866 : Rapid clearance and neuropathy restricted efficacy .

- GMX1777 : Prodrug of this compound with improved pharmacokinetics but still hindered by NAD+-depletion toxicity .

Emerging Competitors

生物活性

CHS-828 is a novel compound recognized for its potential as an anticancer agent, primarily functioning as a NAD+ biosynthesis inhibitor through the inhibition of nicotinamide adenine dinucleotide (NAD) precursor enzyme, nicotinamide phosphoribosyltransferase (NAMPT). This inhibition leads to decreased cellular NAD+ levels, resulting in increased oxidative stress and cytotoxicity preferentially in cancer cells compared to normal cells.

The biological activity of this compound involves several key mechanisms:

- Inhibition of NAMPT : By inhibiting NAMPT, this compound reduces NAD+ levels, which is crucial for cellular metabolism and survival, especially in cancer cells that rely heavily on NAD+ for energy production and DNA repair processes .

- Induction of Reactive Oxygen Species (ROS) : The compound selectively increases intracellular ROS levels in cancer cells, leading to oxidative damage and cell death. This effect is less pronounced in normal cells, suggesting a therapeutic window that could be exploited for cancer treatment .

- Impact on Cell Cycle and Apoptosis : Studies indicate that this compound can induce cell cycle arrest and apoptosis through the activation of p53 pathways in normal cells. However, it fails to activate p53 in PARP-1 deficient cells, indicating that the drug's efficacy may depend on the genetic context of the tumor .

Preclinical Studies

Preclinical evaluations have demonstrated promising results regarding the efficacy of this compound against various cancer models:

- Cytotoxicity : In vitro studies show that this compound exhibits significant cytotoxic effects on several tumor cell lines, including lymphoma and solid tumors. The IC50 values vary depending on the cell line but generally indicate potent activity at low concentrations .

- Mechanistic Insights : Research has highlighted that this compound induces necrosis rather than classical apoptosis in certain cell types, which is atypical for many anticancer agents. This necrotic cell death is associated with membrane integrity loss without typical apoptotic markers .

Clinical Trials

Clinical investigations into the safety and efficacy of this compound have been conducted:

-

Phase I Trials : A notable Phase I trial involved 16 patients with solid tumors who had previously undergone various treatments. The study aimed to determine the maximum tolerated dose (MTD) and assess safety profiles. Patients received escalating doses of this compound over multiple cycles .

The most common adverse effects reported included gastrointestinal symptoms such as nausea and vomiting, alongside instances of hyperuricemia and hypokalemia .

Dose Level (mg) Number of Patients Observed Toxicities 30 3 Grade 2 toxicity 50 3 Grade 2 toxicity 100 4 Gastrointestinal issues 200 6 Hyperuricemia - Efficacy Outcomes : Despite the observed toxicities, no objective tumor remissions were reported across the treated cohorts in early trials. Further studies are necessary to evaluate long-term efficacy and potential combination therapies that could enhance response rates .

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of CHS-828 in cancer cells, and how can researchers validate its NAMPT inhibition experimentally?

this compound is a competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Researchers can validate its mechanism by measuring intracellular NAD+ depletion using liquid chromatography-mass spectrometry (LC-MS) or enzymatic assays. Additionally, NAMPT activity can be assessed via recombinant enzyme inhibition assays (IC50 <25 nM) . To confirm target specificity, rescue experiments with nicotinamide mononucleotide (NMN), a downstream NAD+ precursor, can restore NAD+ levels and counteract this compound-induced cytotoxicity .

Q. How should this compound be stored and reconstituted to ensure stability in in vitro experiments?

this compound is light-sensitive and hygroscopic. For long-term storage, lyophilized powder should be kept at -20°C in a desiccated environment, with a shelf life of 3 years. For working solutions, dissolve in DMSO (≤10 mM stock) and store at -85°C to -65°C for up to 2 years. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. What in vitro assays are recommended to evaluate this compound-induced apoptosis?

Multiparametric high-content screening (HCS) assays are ideal for quantifying apoptosis. Use fluorescent probes like Hoechst 33342 (nuclear fragmentation), FITC-conjugated caspase inhibitors (caspase-3/7 activation), and chloromethyl-X-rosamine (mitochondrial membrane potential loss). Automated platforms like ArrayScan enable single-cell analysis of these parameters, providing time- and dose-dependent apoptotic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s role in NF-κB inhibition versus proteasome downregulation?

Some studies attribute this compound’s cytotoxicity to NF-κB inhibition via IKK complex suppression (IC50 = 8 nM), while others dispute proteasome involvement. To reconcile this, perform parallel experiments:

- Measure IκBα/β degradation via Western blot after LPS stimulation in THP-1 cells .

- Compare proteasome activity (e.g., fluorogenic substrate cleavage) in this compound-treated vs. bortezomib-treated controls . Correlate results with transcriptional activity of NF-κB reporters (e.g., luciferase assays) to isolate the dominant mechanism in specific cancer models .

Q. What experimental strategies can identify resistance mechanisms to this compound in cancer cells?

Resistance may arise from NAMPT mutations or upregulated NAD+ salvage pathways. Approaches include:

- Whole-exome sequencing of resistant cell lines (e.g., NYH/CHS) to detect NAMPT mutations .

- Metabolomic profiling to assess NAD+ flux alterations and compensatory pathways (e.g., upregulation of NMNAT1/2) .

- Combinatorial screens with NMN or FK866 (another NAMPT inhibitor) to evaluate cross-resistance .

Q. How should researchers design studies to evaluate species-specific pharmacodynamic differences in this compound response?

Human cells exhibit 10–100x higher sensitivity to this compound than rodent models. To address this:

- Use primary lymphocytes from humans and preclinical species (e.g., rats) for in vitro cytotoxicity comparisons .

- Validate findings with xenograft models using human-derived cancer cell lines, ensuring pharmacokinetic (PK) parameters (e.g., plasma half-life) are matched across species .

- Incorporate translational biomarkers like NAD+ depletion kinetics and IKK activity in both in vitro and in vivo systems .

Q. What methodologies optimize this compound’s synergistic potential with chemotherapeutics in hematological malignancies?

this compound shows synergy with melphalan (67% of AML samples) and doxorubicin (47%). To maximize synergy:

- Use fixed-ratio drug combinations (e.g., Chou-Talalay method) to calculate combination indices (CI) .

- Perform kinetic assays to determine optimal sequencing (e.g., this compound pretreatment to deplete NAD+ before DNA-damaging agents) .

- Validate synergy in primary patient-derived cells using fluorometric microculture cytotoxicity assays (FMCA) .

Q. How can researchers address discrepancies in this compound’s cytotoxicity across solid vs. hematological tumors?

Hematological malignancies (e.g., CLL, AML) show higher sensitivity than solid tumors. Investigate this via:

- Transcriptomic analysis of NAMPT expression and NAD+ dependency across tumor types .

- Metabolic profiling to compare baseline NAD+ levels and salvage pathway activity .

- 3D co-culture models incorporating stromal cells to mimic tumor microenvironment influences on drug uptake .

Q. Methodological Best Practices

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50 values. For combination studies, apply Bliss independence or Loewe additivity models. Include replicates (n ≥ 3) and report 95% confidence intervals .

Q. How should researchers document this compound experiments for reproducibility?

Follow the ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Publish raw data (e.g., flow cytometry files, Western blot images) in supplementary materials. Disclose solvent concentrations (e.g., DMSO ≤0.1% v/v) and batch-specific this compound purity data (HPLC traces) .

属性

IUPAC Name |

2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIPLTNGIAPDBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20942059 | |

| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200484-11-3 | |

| Record name | CHS 828 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHS-828 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHS-828 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。